ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including an amino group, a fluorophenyl group, and a thienopyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Scientific Research Applications
Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it would interact with biological targets in the body to exert its effects. The specific interactions would depend on the structure of the compound and the nature of the target .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate include other thienopyrimidine derivatives and pyrazole-based compounds. Examples include:
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-3-27-19(26)13-8-24-25(16(13)21)17-15-14(11-4-6-12(20)7-5-11)10(2)28-18(15)23-9-22-17/h4-9H,3,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTGOEPXPBHONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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